ML334
Overview
Description
ML334, also known as LH601A, is a potent activator of nuclear factor erythroid 2-related factor 2 (NRF2). It functions by inhibiting the interaction between Kelch-like ECH-associated protein 1 (Keap1) and NRF2. This inhibition leads to the activation of NRF2, which plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation .
Mechanism of Action
ML334, also known as LH601A, is a potent, cell-permeable activator of NRF2 . This compound has been studied for its interaction with its targets, its mode of action, the biochemical pathways it affects, its pharmacokinetics, the results of its action, and the influence of environmental factors on its action.
Target of Action
The primary target of this compound is the Keap1-NRF2 protein-protein interaction . NRF2 (nuclear factor erythroid 2-related factor 2) is a transcription factor that plays a crucial role in cellular defense against oxidative and electrophilic stress .
Mode of Action
This compound acts as a direct, non-covalent inhibitor of the Keap1-NRF2 protein-protein interaction . It binds to the Keap1 Kelch domain with a Kd of 1 μM . This binding disrupts the interaction between NRF2 and Keap1, leading to the dissociation of NRF2 from Keap1 in the cytosol .
Biochemical Pathways
The disruption of the Keap1-NRF2 interaction by this compound leads to the stimulation of NRF2 expression and nuclear translocation . This results in the induction of antioxidant response elements (ARE) activity . The activation of ARE can lead to the expression of various cytoprotective genes, providing protection against oxidative stress .
Result of Action
The activation of NRF2 by this compound leads to an increase in the expression of various antioxidant genes . This includes genes such as NQO1 and TRX1, whose mRNA levels increase between 2- and 3-fold upon treatment with this compound . Additionally, this compound treatment enhances HO-1 protein expression . These changes at the molecular level can lead to increased cellular defense against oxidative stress .
Biochemical Analysis
Biochemical Properties
ML334 plays a significant role in biochemical reactions. It inhibits the Keap1-NRF2 protein-protein interaction, which is crucial for the regulation of the cellular response to oxidative stress . This compound binds to the Kelch domain of Keap1 with a Kd of 1 μM .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It stimulates the expression and nuclear translocation of NRF2, a key regulator of cellular antioxidant response . This leads to the induction of antioxidant response elements (ARE) activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Kelch domain of Keap1, inhibiting the Keap1-NRF2 protein-protein interaction . This results in the stimulation of NRF2 expression and nuclear translocation, and the induction of ARE activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
ML334 is synthesized through a multi-step process involving the formation of a tetrahydroisoquinoline derivative. The key steps include:
Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core through a Pictet-Spengler reaction.
Functional Group Modifications:
Final Coupling Reaction: The final step involves coupling the modified isoquinoline derivative with a cyclohexanecarboxylic acid derivative to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification Techniques: Advanced purification techniques, including chromatography and crystallization, are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ML334 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups to modify its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
ML334 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the Keap1-NRF2 interaction and its role in oxidative stress.
Biology: In biological research, this compound is used to investigate the cellular mechanisms of NRF2 activation and its effects on gene expression.
Medicine: this compound has potential therapeutic applications in diseases related to oxidative stress and inflammation, such as cardiovascular diseases and neurodegenerative disorders.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to identify new NRF2 activators .
Comparison with Similar Compounds
ML334 is unique among NRF2 activators due to its non-covalent inhibition of the Keap1-NRF2 interaction. Similar compounds include:
Dehydroeburicoic Acid: A dual inhibitor of Keap1-NRF2 interaction and glycogen synthase kinase 3 beta (GSK3β).
Brusatol: Another NRF2 activator, but it works through a different mechanism by promoting NRF2 degradation.
Oltipraz: An NRF2 activator that induces NRF2 through covalent modification of Keap1
This compound’s distinct mechanism of non-covalent inhibition makes it a valuable tool for studying the Keap1-NRF2 pathway and its potential therapeutic applications .
Properties
IUPAC Name |
(1S,2R)-2-[(1S)-1-[(1,3-dioxoisoindol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c29-23(20-11-5-6-12-21(20)26(32)33)27-14-13-16-7-1-2-8-17(16)22(27)15-28-24(30)18-9-3-4-10-19(18)25(28)31/h1-4,7-10,20-22H,5-6,11-15H2,(H,32,33)/t20-,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNENLABLFGGAFF-BHIFYINESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCC3=CC=CC=C3C2CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)N2CCC3=CC=CC=C3[C@H]2CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.